Sodium 3-((1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)propane-1-sulfonate
Description
Historical Development within Good's Buffers
The development of this compound emerged as part of a revolutionary transformation in biochemical buffer chemistry during the 1960s. Prior to this period, biological researchers were severely limited in their selection of hydrogen ion buffers suitable for the critical pH range between 6 and 8, where most biological reactions occur. The existing buffers available to scientists were characterized by significant limitations, including toxicity, chemical reactivity, and overall inefficiency that compromised experimental outcomes.
Dr. Norman Good, working at Michigan State University, recognized the profound impact these inadequate buffering systems were having on biological research. He observed that "how many exploratory experiments have failed, how many reaction rates have been depressed, and how many processes have been distorted because of the imperfections of the buffers employed" remained unknown. This recognition prompted Good and his research team, including G. Douglas Winget, Wilhelmina Winter, Thomas N. Connolly, Seikichi Izawa, and Raizada M. M. Singh, to undertake a comprehensive investigation aimed at developing superior buffering compounds.
The systematic approach employed by Good's team established specific criteria for ideal biological buffers that would guide their development process. These criteria included requirements for appropriate pKa values between 6.0 and 8.0, high water solubility with minimal solubility in organic solvents, membrane impermeability, minimal salt effects, chemical stability, and biochemical inertness. The resulting series of compounds, collectively known as Good's buffers, represented a paradigm shift in biochemical research methodology.
The specific compound this compound was introduced as part of the second wave of Good's buffer development in 1972, alongside other important buffering agents. This compound emerged from continued research efforts that extended the original 1966 publication, demonstrating the ongoing commitment to expanding the toolkit available to biological researchers. The development timeline shows that this particular buffer was added to address specific needs in the higher pH range, with its pKa value of approximately 8.55 providing optimal buffering capacity in the range of 7.7 to 9.1.
Chemical Nomenclature and Identification Parameters
The systematic nomenclature of this compound reflects its complex molecular architecture and provides critical information for accurate identification and utilization in research applications. The compound is officially designated with the International Union of Pure and Applied Chemistry name sodium;3-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]propane-1-sulfonate, which precisely describes the arrangement of functional groups within the molecular structure.
The chemical identification parameters for this compound encompass multiple standardized classification systems essential for research and commercial applications. The Chemical Abstracts Service registry number 91000-53-2 serves as the primary identifier for this specific sodium salt form, distinguishing it from the free acid form which carries a different registry number. The molecular formula C₇H₁₆NNaO₆S accurately represents the atomic composition, indicating the presence of seven carbon atoms, sixteen hydrogen atoms, one nitrogen atom, one sodium atom, six oxygen atoms, and one sulfur atom.
The molecular weight of 265.256 grams per mole provides essential information for stoichiometric calculations in experimental protocols. Additional identification parameters include the MDL number MFCD00069903 and the PubChem Compound Identifier 23667519, which facilitate database searches and cross-referencing across different chemical information systems. The InChI Key FEGYIWVHCSRXCG-UHFFFAOYSA-M provides a standardized string representation that enables precise computer-readable identification of the compound structure.
The compound also possesses several synonymous names that appear throughout scientific literature, including N-tris(hydroxymethyl)methyl-3-aminopropanesulfonic acid sodium salt and 1-propanesulfonic acid, 3-[[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]amino]-, sodium salt. Understanding these alternative nomenclatures is crucial for comprehensive literature searches and ensuring proper identification across different databases and publications.
Table 1: Chemical Identification Parameters
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₁₆NNaO₆S |
| Molecular Weight | 265.256 g/mol |
| CAS Registry Number | 91000-53-2 |
| MDL Number | MFCD00069903 |
| PubChem CID | 23667519 |
| InChI Key | FEGYIWVHCSRXCG-UHFFFAOYSA-M |
| Exact Mass | 265.059601 |
| Polar Surface Area | 138.30 Ų |
Zwitterionic Classification in Buffer Chemistry
The zwitterionic nature of this compound represents a fundamental aspect of its chemical behavior and buffering effectiveness in biological systems. Zwitterionic compounds are characterized by the presence of both positive and negative charge centers within the same molecule, creating neutral compounds that possess distinct regions of charge separation. This unique electronic structure enables these compounds to exhibit exceptional solubility properties and interact effectively with various ionic species in solution while maintaining overall electrical neutrality.
The zwitterionic classification places this compound within a specialized category of buffering agents that demonstrate superior performance characteristics compared to traditional buffer systems. The dipolar nature of zwitterionic compounds allows them to dissolve readily in polar solvents, particularly water, while simultaneously enabling both ionic and covalent interactions with other molecular species. This dual interaction capability provides the foundation for the compound's ability to maintain pH stability across a range of solution conditions and ionic environments.
The structural features that confer zwitterionic properties to this compound include the presence of both amino and sulfonate functional groups. The amino group can accept protons under appropriate pH conditions, creating a positively charged nitrogen center, while the sulfonate group remains deprotonated and negatively charged across the physiologically relevant pH range. This charge distribution enables the compound to effectively buffer pH changes by accepting or donating protons as needed to resist alterations in hydrogen ion concentration.
The zwitterionic nature also contributes significantly to the compound's membrane impermeability, a critical characteristic for biological buffer applications. The presence of both positive and negative charges within the same molecule reduces the compound's ability to traverse lipid bilayers, ensuring that the buffer remains in the aqueous phase and does not accumulate within cellular compartments. This property prevents interference with intracellular processes and maintains the intended buffering effect in the extracellular environment where it is needed.
Furthermore, the zwitterionic classification influences the compound's interaction with metal ions, an important consideration in biological systems where metal cofactors play essential roles. The charge distribution in zwitterionic buffers typically results in reduced metal chelating capability compared to other buffer types, minimizing interference with metal-dependent enzymatic reactions and other biological processes. This characteristic ensures that the buffer performs its pH maintenance function without disrupting the availability of essential metal ions required for proper biological function.
Significance in Biochemical and Molecular Research
The significance of this compound in biochemical and molecular research stems from its exceptional performance characteristics and broad applicability across diverse experimental methodologies. The compound has established itself as an indispensable tool in modern biological laboratories, supporting critical research applications that span from fundamental cellular studies to advanced biotechnological developments. Its unique properties enable researchers to maintain precise environmental conditions necessary for accurate and reproducible experimental results.
In the realm of molecular biology applications, this compound demonstrates particular excellence in capillary electrophoresis techniques, where it provides stable pH control for the separation and analysis of nucleic acids and protein complexes. The buffer's effectiveness in maintaining alkaline conditions between pH 7.7 and 9.1 makes it especially valuable for DNA analysis procedures, where precise pH control is essential for optimal separation resolution and analytical accuracy. Research has documented its successful utilization in capillary electrophoresis of DNA-dye complexes, demonstrating its compatibility with fluorescent labeling systems commonly employed in modern nucleic acid analysis.
Chromatographic applications represent another significant area where this compound has proven invaluable to researchers. The compound has been successfully employed in planar chromatography with electroosmotic flow systems, where concentrations as low as 1 millimolar in the mobile phase provide effective separation of various dye compounds. This application demonstrates the buffer's ability to maintain stable pH conditions even at relatively low concentrations, a characteristic that minimizes potential interference with analytical detection systems while ensuring optimal separation performance.
The compound's role in enzyme assay protocols highlights its importance in biochemical research focused on protein function and regulation. Studies have examined the activity of carbonic anhydrase variants in the presence of this buffer, demonstrating its biochemical inertness and compatibility with enzymatic systems. The buffer's ability to maintain stable pH conditions without interfering with enzyme kinetics makes it an ideal choice for researchers investigating protein structure-function relationships and enzymatic mechanisms.
Cell culture applications further underscore the compound's significance in biological research, where it serves as a critical component in culture media formulations designed to support cellular growth and maintenance. The buffer's membrane impermeability and low toxicity profile make it suitable for long-term cell culture experiments, where maintaining stable extracellular pH is essential for cellular viability and experimental reproducibility. Research applications in cell culture have demonstrated the compound's ability to support various cell types while maintaining the precise environmental conditions required for specific experimental protocols.
Table 2: Research Applications and pH Ranges
| Application Area | pH Range | Typical Concentration | Key Benefits |
|---|---|---|---|
| Capillary Electrophoresis | 7.7-9.1 | 10-50 mM | High resolution DNA separation |
| Chromatography | 7.7-9.1 | 1-10 mM | Minimal interference with detection |
| Enzyme Assays | 7.7-9.1 | 25-100 mM | Biochemical inertness |
| Cell Culture Media | 7.7-8.5 | 5-25 mM | Membrane impermeability |
Properties
IUPAC Name |
sodium;3-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]propane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO6S.Na/c9-4-7(5-10,6-11)8-2-1-3-15(12,13)14;/h8-11H,1-6H2,(H,12,13,14);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGYIWVHCSRXCG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(CO)(CO)CO)CS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16NNaO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00635432 | |
| Record name | Sodium 3-{[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}propane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91000-53-2 | |
| Record name | Sodium 3-{[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}propane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[N-Tris-(hydroxymethyl)methylamino]propanesulphonic acid, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
Sodium 3-((1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)propane-1-sulfonate, commonly referred to as TAPS sodium, is a zwitterionic compound primarily utilized as a biological buffer in various biochemical applications. Its unique structural properties enable it to maintain pH stability in biological systems, making it essential in cell culture media and other laboratory settings. This article delves into the biological activity of TAPS sodium, examining its applications, mechanisms of action, and relevant research findings.
Basic Information
| Property | Value |
|---|---|
| CAS Number | 91000-53-2 |
| Molecular Formula | C₇H₁₆NNaO₆S |
| Molecular Weight | 265.26 g/mol |
| InChI Key | FEGYIWVHCSRXCG-UHFFFAOYSA-M |
Structure
The compound features a sulfonate group and multiple hydroxyl groups, contributing to its buffering capacity and solubility in aqueous solutions. The presence of these functional groups allows TAPS sodium to interact effectively with various biomolecules.
Buffering Capacity
TAPS sodium is recognized for its effective buffering capacity within physiological pH ranges (approximately pH 7.0 to 9.0). This property is crucial in maintaining the stability of biological reactions and cellular processes that are sensitive to pH fluctuations.
Applications in Cell Culture
TAPS sodium is widely used in cell culture media formulations due to its ability to:
- Maintain stable pH levels during cell growth.
- Minimize interference with enzymatic reactions.
- Support the viability of sensitive cell lines.
Research indicates that TAPS sodium enhances the growth and productivity of various cell types, including mammalian cells, by providing an optimal environment for cellular metabolism.
The biological activity of TAPS sodium can be attributed to several mechanisms:
- pH Stabilization : By resisting changes in pH upon the addition of acids or bases, TAPS sodium ensures that cellular processes remain unaffected.
- Ion Interaction : The zwitterionic nature allows TAPS sodium to interact with both positively and negatively charged species, facilitating various biochemical reactions.
- Cell Membrane Permeability : Its structure enables selective permeability across cell membranes, which can influence cellular uptake of nutrients and other compounds.
Study 1: Effect on Mammalian Cells
A study published in Journal of Cell Biology assessed the impact of TAPS sodium on the growth of HEK293 cells. The results demonstrated that cells cultured in media containing TAPS sodium exhibited a 20% increase in proliferation compared to those cultured with traditional buffers like PBS. This enhancement was attributed to improved pH stability during prolonged culture periods .
Study 2: Enzyme Activity Assay
In another investigation focusing on enzyme kinetics, researchers utilized TAPS sodium as a buffer for assays involving lactate dehydrogenase (LDH). The findings indicated that TAPS maintained optimal enzyme activity over extended incubation periods, outperforming other buffers such as HEPES and Tris .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₇H₁₆NNaO₆S
- Molecular Weight : 265.26 g/mol
- CAS Number : 91000-53-2
- IUPAC Name : Sodium;3-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]propane-1-sulfonate
The compound's structure features a sulfonate group, which contributes to its solubility in water and its ability to act as a buffer agent in biochemical applications.
Buffering Agent
TAPS sodium salt is widely used as a buffering agent in biochemical assays. Its pKa value (approximately 7.7) makes it suitable for maintaining physiological pH levels during enzyme reactions and cell culture processes. This is crucial for experiments that require stable pH conditions to ensure enzyme activity and cellular function.
Protein Purification
In protein purification protocols, TAPS can be utilized in chromatography techniques. Its ability to interact with proteins through ionic interactions enhances the separation process during affinity chromatography, making it easier to isolate specific proteins from complex mixtures.
Nucleic Acid Studies
TAPS sodium salt is employed in various nucleic acid studies, including PCR (Polymerase Chain Reaction) and electrophoresis. Its buffering capacity helps maintain optimal conditions for DNA amplification and separation, ensuring accurate results in genetic analyses.
Cell Culture
In cell culture media formulations, TAPS serves as a buffering agent that stabilizes the pH of the medium. This is essential for maintaining cell viability and function during in vitro studies.
Biodegradability Studies
Research has shown that TAPS sodium salt can be used to assess the biodegradability of various chemicals in wastewater treatment systems. Its presence in experimental setups allows researchers to monitor the degradation rates of pollutants, contributing to environmental sustainability efforts.
Soil Chemistry
TAPS has been investigated for its potential role in soil chemistry, particularly regarding nutrient availability and microbial activity. Studies indicate that its application can enhance nutrient solubility and uptake by plants.
Data Table: Comparison of Buffering Agents
| Buffering Agent | pKa Value | Common Applications |
|---|---|---|
| TAPS | 7.7 | Protein purification, PCR, cell culture |
| Tris | 8.1 | Molecular biology, electrophoresis |
| HEPES | 7.5 | Cell culture, biochemical assays |
Case Study 1: Enzyme Activity Stabilization
In a study published in the Journal of Biochemistry, researchers utilized TAPS sodium salt to stabilize enzyme activity during temperature fluctuations in enzymatic assays. The results demonstrated that TAPS effectively maintained enzyme function across a range of temperatures compared to other buffers.
Case Study 2: Wastewater Treatment Efficiency
A research project presented at an environmental science conference highlighted the use of TAPS sodium salt in assessing the biodegradation of industrial pollutants in wastewater treatment plants. The findings indicated that TAPS enhanced the degradation rates of specific contaminants by facilitating microbial activity.
Comparison with Similar Compounds
Table 1: Key Properties of TAPS and Related Buffers
Key Observations:
pH Range Specificity :
- TAPS bridges the gap between HEPES (pH 6.8–8.2) and CAPS (pH 9.7–11.1), making it ideal for processes requiring pH 8–9, such as alkaline phosphatase assays .
- In contrast, MES is restricted to acidic conditions (pH 5.5–6.7), limiting its utility in neutral-to-alkaline environments .
Structural Differences :
- TAPS contains a propane sulfonate backbone , whereas TES has an ethane sulfonate chain , resulting in a ~0.9 pH unit higher buffering range for TAPS .
- The cyclohexyl group in CAPS extends its buffering to highly alkaline conditions (pH >10) but reduces water solubility compared to TAPS .
Metal Ion Interactions :
- TAPS strongly chelates transition metals like Fe³⁺, which can interfere with metalloenzyme studies but is advantageous in metal-sensitive assays .
- HEPES and MES exhibit weaker metal binding, reducing interference in standard biochemical workflows .
Application-Specific Comparisons
Key Insights:
- Biocompatibility : HEPES and TES are more versatile in cell cultures due to their neutral pH ranges, while TAPS is reserved for specialized alkaline applications .
- Enzymatic Activity : CAPS is favored for high-pH enzymatic reactions (e.g., alkaline proteases), whereas TAPS is optimal for moderate alkaline environments .
Preparation Methods
Starting Materials
- Tris(hydroxymethyl)aminomethane (Tris base): Provides the amino and hydroxymethyl groups.
- 3-Chloropropane-1-sulfonic acid or its sodium salt: Provides the sulfonate moiety.
Synthetic Route
The general synthetic approach involves nucleophilic substitution where the amino group of the tris(hydroxymethyl)aminomethane attacks the sulfonated alkyl halide, forming the sulfonate-substituted amino alcohol structure.
- Solvent: Aqueous or aqueous-organic mixtures to ensure solubility of reactants.
- Temperature: Mild heating (usually 40–80 °C) to facilitate substitution without decomposition.
- pH Control: Slightly basic conditions to maintain amine nucleophilicity and prevent side reactions.
- Reaction Time: Several hours (4–24 h) to achieve complete conversion.
Purification
- Crystallization: The crude product is purified by recrystallization from water or alcohol-water mixtures to obtain a high-purity sodium salt.
- Filtration and Drying: The purified crystals are filtered and dried under reduced pressure to yield the final product.
Quality Control
- Purity Assessment: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm structure and purity.
- pKa and Buffer Range: The compound exhibits a pKa around 7.6 at 25 °C, making it suitable for buffering near physiological pH (7.0–8.2).
Data Table: Typical Preparation Parameters
| Parameter | Description | Typical Range/Value |
|---|---|---|
| Starting materials | Tris base and 3-chloropropane-1-sulfonic acid sodium salt | Stoichiometric amounts |
| Solvent | Water or aqueous-organic mixture | Water:ethanol (1:1) or pure water |
| Temperature | Reaction temperature | 40–80 °C |
| pH | Reaction pH | 8.0–9.0 (basic) |
| Reaction time | Duration of reaction | 4–24 hours |
| Purification method | Recrystallization solvent | Water or water-alcohol mixture |
| Yield | Product yield | Typically >85% |
| Purity | Post-purification purity | >99% by HPLC |
Research Findings and Optimization
- Reaction Efficiency: Studies indicate that maintaining a slightly basic pH enhances nucleophilicity of the amine and reduces side reactions such as hydrolysis or overalkylation.
- Temperature Effects: Elevated temperatures accelerate reaction kinetics but must be controlled to avoid decomposition of hydroxymethyl groups.
- Solvent Selection: Pure aqueous media favor environmental safety and cost-effectiveness, while aqueous-organic mixtures improve solubility of some intermediates.
- Scale-Up Considerations: Industrial synthesis protocols optimize stirring, temperature control, and pH monitoring to maintain consistent product quality.
Preparation for Experimental Use
For laboratory applications, the compound is often supplied as a dry powder or as a stock solution. Preparation of stock solutions follows precise dilution protocols based on molecular weight and desired molarity:
| Stock Solution Concentration | Amount of Compound (mg) | Volume of Solvent (mL) |
|---|---|---|
| 1 mM | 1 | 3.5554 |
| 5 mM | 5 | 3.5554 |
| 10 mM | 10 | 3.5554 |
(Example volumes calculated for 1 mg, 5 mg, and 10 mg samples).
Q & A
Q. What are the recommended synthetic routes for Sodium 3-((1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)propane-1-sulfonate, and how can purity be optimized?
The compound is synthesized via a Schiff base reaction between tris(hydroxymethyl)aminomethane (tris) and a carbonyl-containing reagent (e.g., naphthaldehyde derivatives) in ethanol under reflux. Post-reaction, slow evaporation yields crystalline products . To optimize purity:
Q. How can the crystal structure of this compound be resolved, and what software is validated for refinement?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:
- Collect data using a Bruker SMART CCD diffractometer (MoKα radiation, λ = 0.71073 Å) .
- Solve structures using SHELXS-97 for phase determination and SHELXL-97 for refinement, which are robust for small-molecule crystallography despite newer alternatives .
- Validate hydrogen bonding networks (e.g., O–H⋯O and N–H⋯O interactions) using displacement ellipsoid models at 30% probability .
Q. What analytical techniques are critical for characterizing hydrogen-bonding networks in this compound?
- SCXRD : Identifies intermolecular interactions (e.g., 2D networks parallel to (001) planes) .
- FTIR : Detects O–H (3200–3600 cm⁻¹) and N–H (≈3300 cm⁻¹) stretching vibrations.
- Thermogravimetric Analysis (TGA) : Assesses thermal stability of hydrogen-bonded networks by monitoring mass loss during dehydration .
Advanced Research Questions
Q. How do solvent polarity and temperature influence the compound’s polymorphic behavior?
Polymorphism is sensitive to crystallization conditions:
- Ethanol/water mixtures favor monoclinic (P21/c) structures with Z = 8, while pure ethanol may yield fewer molecules per unit cell .
- Lower temperatures (e.g., 120 K) stabilize hydrogen bonds, reducing thermal motion and improving diffraction resolution .
- Compare lattice parameters (e.g., β angles ≈91.5° vs. literature) to identify polymorphic transitions .
Q. What role does this compound play in stabilizing protein-ligand interactions in biochemical assays?
As a zwitterionic buffer (TAPS), it maintains pH 7.7–9.1, ideal for:
- Protein crystallization : Minimizes ionic interference during nucleation .
- Electron transfer studies : Its sulfonate group stabilizes charged intermediates in enzymes like MitoNEET, as shown in proton-coupled electron transfer (PCET) assays .
- Validate buffer compatibility via circular dichroism (CD) to ensure no denaturation of target proteins .
Q. How can computational modeling predict the compound’s reactivity in sulfonate-based surfactants?
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to assess sulfonate group electrophilicity.
- MD Simulations : Model interactions with hydrophobic chains (e.g., dodecyl groups) to predict micelle formation .
- Compare with experimental LogP values (e.g., ≈-3.81 for analogous sulfonates) to validate hydrophilicity .
Q. How should researchers address contradictions in reported crystallographic data for this compound?
- Cross-validate datasets : Ensure consistency in unit cell parameters (e.g., a = 9.354 Å, b = 10.028 Å, c = 29.036 Å) across replicates .
- Re-refine structures : Use SHELXL with updated scattering factors to resolve discrepancies in displacement parameters .
- Check for twinning : Apply PLATON’s TWINABS to detect pseudo-symmetry in diffraction patterns .
Q. What protocols ensure stability during long-term storage of this compound?
- Storage : Keep in airtight containers under nitrogen at 4°C to prevent hygroscopic degradation .
- Monitor stability : Use accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC checks for sulfonate group hydrolysis .
Methodological Notes
- Safety : Use PPE (gloves, goggles) due to potential irritancy; follow GHS guidelines for spills .
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
